molecular formula C21H25N5O4 B6419635 6-[3-(3,3-dimethyl-2-oxobutoxy)phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 1021208-91-2

6-[3-(3,3-dimethyl-2-oxobutoxy)phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B6419635
CAS No.: 1021208-91-2
M. Wt: 411.5 g/mol
InChI Key: ZHQOSGLSORGMRG-UHFFFAOYSA-N
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Description

6-[3-(3,3-dimethyl-2-oxobutoxy)phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(3,3-dimethyl-2-oxobutoxy)phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the core purino[7,8-a]imidazole structure, followed by the introduction of the phenyl and butoxy groups. Key steps include:

    Formation of the purino[7,8-a]imidazole core: This is achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Attachment of the phenyl group: This step involves a substitution reaction where a phenyl group is introduced to the core structure.

    Introduction of the butoxy group: The final step involves the esterification of the phenyl group with 3,3-dimethyl-2-oxobutyric acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction conditions and the use of high-throughput purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[3-(3,3-dimethyl-2-oxobutoxy)phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The phenyl and butoxy groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its ability to undergo various chemical modifications makes it useful in the development of new materials with tailored properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 6-[3-(3,3-dimethyl-2-oxobutoxy)phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    6-[3-(3,3-dimethyl-2-oxobutoxy)phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione: can be compared to other purino[7,8-a]imidazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-[3-(3,3-dimethyl-2-oxobutoxy)phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4/c1-21(2,3)15(27)12-30-14-8-6-7-13(11-14)25-9-10-26-16-17(22-19(25)26)23(4)20(29)24(5)18(16)28/h6-8,11H,9-10,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQOSGLSORGMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)COC1=CC=CC(=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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